Fmoc-L-Lys(Boc-Ahx)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

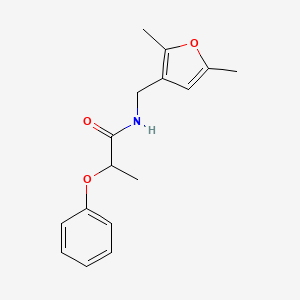

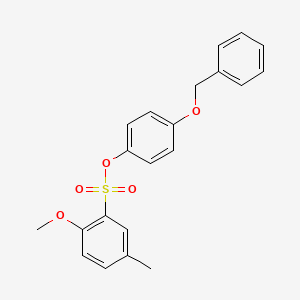

Fmoc-L-Lys(Boc-Ahx)-OH is a chemical compound widely used in scientific research. It has the chemical name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[6-(t-butyloxycarbonyl)aminohexanoyl]-L-lysine . It has a molecular weight of 581.7 g/mol .

Molecular Structure Analysis

The molecular formula of Fmoc-L-Lys(Boc-Ahx)-OH is C32H43N3O7 . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyloxycarbonyl (Boc) group, and an aminohexanoyl (Ahx) group .Physical And Chemical Properties Analysis

Fmoc-L-Lys(Boc-Ahx)-OH has a molecular weight of 581.7 g/mol .Aplicaciones Científicas De Investigación

Peptide Synthesis and Structure Characterization

Fmoc-L-Lys(Boc-Ahx)-OH serves as a crucial building block in peptide synthesis. Zhao Yi-nan and Melanie Key (2013) demonstrated its use in synthesizing polypeptides, addressing challenges such as high costs and low yields associated with peptide synthesis. Their study represents a significant advancement in amino acid protection reactions and peptide synthesis techniques, providing a foundation for future research in this area (Zhao Yi-nan & Melanie Key, 2013).

Synthesis of Building Blocks for Solid Phase Synthesis

J. Davies and Loai Al-Jamri (2002) synthesized two building blocks, including Fmoc-Lys(Boc)-OH derivatives, for solid-phase synthesis of DTPA-containing peptides. This work underscores the role of Fmoc-L-Lys(Boc-Ahx)-OH in creating chelating agents for metal ions, which are pivotal in developing diagnostic and therapeutic agents (J. Davies & Loai Al-Jamri, 2002).

Development of Bioactive Hydrogels

An elastin-mimetic polypeptide was chemically conjugated with various integrin ligands (RGD peptides) using Fmoc-L-Lys(Boc-Ahx)-OH, showcasing its application in preparing bioactive hydrogels. This innovative approach highlights the potential of Fmoc-L-Lys(Boc-Ahx)-OH in biomedical applications, particularly in tissue engineering and regenerative medicine (D. Kaufmann et al., 2008).

Radiopharmaceuticals Development

The precursor Fmoc-lys(HYNIC-Boc)-OH, synthesized without HPLC purification, played a pivotal role in the solid-phase synthesis of 99mTc-labeled peptides. This synthesis pathway enhances the versatility of HYNIC for 99mTc peptide labeling, offering a streamlined approach for developing radiopharmaceuticals (M. Surfraz et al., 2007).

Supramolecular Gels Formation

Fmoc-L-Lys(Boc-Ahx)-OH has also been utilized in the synthesis of supramolecular gels. Qianying Zong et al. (2016) synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) compounds, which formed stable thermo-reversible organogels. This research opens new avenues for using Fmoc-L-Lys(Boc-Ahx)-OH in designing materials with potential applications in drug delivery systems (Qianying Zong et al., 2016).

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O7/c1-32(2,3)42-30(39)34-20-11-4-5-18-28(36)33-19-12-10-17-27(29(37)38)35-31(40)41-21-26-24-15-8-6-13-22(24)23-14-7-9-16-25(23)26/h6-9,13-16,26-27H,4-5,10-12,17-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKPBSJPMIMVOX-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Lys(Boc-Ahx)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2796318.png)

![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)

![5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2796322.png)

![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)

![5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2796333.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2796335.png)

![methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2796336.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)